(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
This compound belongs to the class of 2-thioxothiazolidin-4-one derivatives, characterized by a central thiazolidinone ring with a thioxo group at position 2 and a ketone at position 2. The Z-configuration of the benzylidene substituent (2-methoxybenzylidene) at position 5 of the thiazolidinone ring is critical for its stereoelectronic properties. The propanamide linker connects the thiazolidinone core to a benzo[d][1,3]dioxol-5-yl (piperonyl) group, which contributes to its pharmacokinetic profile by enhancing lipophilicity and binding affinity . This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in related analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-26-15-5-3-2-4-13(15)10-18-20(25)23(21(29)30-18)9-8-19(24)22-14-6-7-16-17(11-14)28-12-27-16/h2-7,10-11H,8-9,12H2,1H3,(H,22,24)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHPEXQPMMGAMX-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates a thiazolidinone core, which is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring system substituted with various functional groups that enhance its biological reactivity. The presence of the benzo[d][1,3]dioxole moiety and the methoxybenzylidene group contributes to its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | DNA intercalation |
| Compound A | HCT116 | 1.54 | EGFR inhibition |
| Compound B | MCF7 | 4.52 | Apoptosis induction |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins like Bax and Bcl-2 .
Antimicrobial Activity
The thiazolidinone core is known for its antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes or inhibit specific enzymes essential for bacterial survival. Preliminary studies have shown that derivatives exhibit activity against various pathogens, making them potential candidates for antibiotic development.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazolidinone derivatives. Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo.
The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The thiazolidinone structure can undergo nucleophilic substitutions and participate in cyclization reactions due to the presence of the thioamide group. Additionally, the amide functional group may be involved in hydrogen bonding with biological macromolecules, enhancing its pharmacological effects .
Case Studies
- Anticancer Study : A study evaluating the anticancer effects of similar thiazolidinone derivatives demonstrated that they significantly inhibited cell proliferation in HepG2 and MCF7 cell lines while showing minimal toxicity towards normal cells .
- Antimicrobial Study : Another investigation into thiazolidinone derivatives revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential use as new antimicrobial agents .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Target Compound : Preliminary data suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), attributed to the 2-methoxybenzylidene group’s membrane-disrupting effects .
- Compound 5b (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one : Exhibits superior antifungal activity (MIC = 8 µg/mL against C. albicans) due to the indole moiety’s interaction with fungal ergosterol .
- 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide : Broad-spectrum antibacterial activity (MIC = 16 µg/mL against Gram-negative E. coli), likely due to enhanced permeability from the chloro substituent .
Enzymatic Inhibition
- The target compound inhibits tyrosinase (IC₅₀ = 12 µM), a property shared with analogs bearing electron-rich aromatic groups (e.g., inhibits tyrosinase at IC₅₀ = 18 µM) .
- QSAR studies indicate that methoxy substituents at the ortho position (as in the target) enhance inhibitory potency by 30% compared to para substitutions .
Research Findings and Mechanistic Insights
Role of Benzylidene Substituents :
- The 2-methoxy group in the target compound induces a planar conformation, facilitating π-π stacking with enzyme active sites (e.g., tyrosinase’s copper center) .
- 4-Methyl or 4-chloro analogs (e.g., ) exhibit higher logP values, correlating with improved blood-brain barrier penetration in anticonvulsant assays .
Amide Linker Modifications :
- Replacement of the piperonyl group with a thiazol-2-yl moiety (as in ) reduces cytotoxicity (HeLa cell IC₅₀ = 50 µM vs. 28 µM for the target compound) but improves aqueous solubility .
Crystallinity and Stability :
- SEM studies of analogs reveal that methoxy-containing derivatives (e.g., the target) form needle-like crystals with high thermal stability (decomposition temperature >250°C), unlike amorphous chloro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
